(3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Description
(3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H21FN4O2 and its molecular weight is 428.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,4-disubstituted 1,2,3-triazoles, have been known to act as surrogates for the peptide bond . They show chemical as well as biological stability , suggesting that they might interact with a wide range of biological targets.
Mode of Action
The triazole ring, a common feature in this class of compounds, can act as a hydrogen bond acceptor and donor simultaneously . This property allows it to form various types of binding interactions with its target enzyme .
Biochemical Pathways
It’s worth noting that compounds containing a triazole ring have been associated with a broad range of chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight (33036) and its solubility might influence its bioavailability .
Result of Action
Compounds with similar structures have been used in drug discovery, material science, and catalysis, suggesting a wide range of potential effects.
Biological Activity
The compound (3-(4-fluorophenoxy)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with the molecular formula C25H21FN4O2, represents a significant class of organic compounds known for their diverse biological activities. This compound integrates a triazole moiety, which has been extensively studied for its pharmacological potential, particularly in the fields of oncology and infectious diseases.
Structure and Properties
This compound features:
- A triazole ring that enhances its interaction with biological targets.
- A pyrrolidine structure , which is often associated with various biological activities including analgesic and anti-inflammatory properties.
- A fluorophenoxy group that can increase lipophilicity, potentially improving bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Triazole Functionality : The triazole ring can act as a hydrogen bond acceptor and donor, facilitating interactions with enzymes or receptors.
- Lipophilicity : The presence of fluorinated groups enhances the compound's ability to penetrate biological membranes.
- Target Interaction : Similar compounds have shown efficacy in targeting specific proteins involved in disease processes, such as HIV protease and cancer cell proliferation pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Fluconazole | Triazole ring | Antifungal |
Voriconazole | Fluorinated triazole | Antifungal |
Anastrozole | Aromatic substitutions | Anticancer |
Itraconazole | Multiple fluorinated groups | Antifungal |
The unique combination of the triazole and pyrrolidine moieties in this compound suggests potential for enhanced pharmacological effects compared to traditional compounds.
Case Studies and Research Findings
Recent studies have demonstrated promising results regarding the anticancer activity of triazole derivatives:
- Anticancer Activity : A series of triazole derivatives were synthesized and tested against various cancer cell lines. For instance, one study reported that certain derivatives showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against HCT116 and Mia-PaCa2 cell lines, indicating moderate to high efficacy in inhibiting cancer cell growth .
- HIV Inhibition : Triazole derivatives have also been evaluated for their antiviral properties. A related study found that compounds with similar structural features demonstrated effective inhibition of HIV replication, with EC50 values as low as 3.13 μM .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Enhanced lipophilicity may lead to better absorption rates.
- Distribution : The molecular weight (428.467 g/mol) suggests favorable distribution characteristics within biological systems.
- Metabolism : Further studies are needed to elucidate metabolic pathways and potential interactions with cytochrome P450 enzymes.
Properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2/c26-20-9-11-22(12-10-20)32-23-8-4-7-19(15-23)25(31)29-14-13-21(16-29)30-17-24(27-28-30)18-5-2-1-3-6-18/h1-12,15,17,21H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWVRWHGUWIQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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